molecular formula C10H9F3N6 B11516380 Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone

Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone

Cat. No.: B11516380
M. Wt: 270.21 g/mol
InChI Key: VUEXWIIFJZQXHX-PJQLUOCWSA-N
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Description

3-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is a compound that belongs to the class of 1,2,4-triazoles, which are known for their extensive applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound significantly enhances its physicochemical and pharmacological properties due to the unique characteristics of the fluorine atom .

Preparation Methods

The synthesis of 3-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE can be achieved through a multi-component reaction involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This method is efficient, scalable, and provides moderate to good yields . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include trifluoroacetic acid, hydrazine hydrate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9F3N6

Molecular Weight

270.21 g/mol

IUPAC Name

3-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C10H9F3N6/c11-10(12,13)8-4-2-1-3-7(8)5-15-17-9-18-16-6-19(9)14/h1-6H,14H2,(H,17,18)/b15-5+

InChI Key

VUEXWIIFJZQXHX-PJQLUOCWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NN=CN2N)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NN=CN2N)C(F)(F)F

Origin of Product

United States

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